Cas no 1491672-98-0 (2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine)

2-Fluoro-4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is a fluorinated heterocyclic compound featuring a pyridine core substituted with a fluoro group and a 4-(trifluoromethyl)piperidine-1-carbonyl moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The trifluoromethyl group contributes to electron-withdrawing effects, while the piperidine carbonyl linkage offers conformational flexibility. Its precise steric and electronic profile makes it a promising intermediate for designing bioactive molecules, particularly in the development of kinase inhibitors or CNS-targeting compounds. The compound’s synthetic versatility allows for further functionalization, supporting structure-activity relationship studies. Handling requires standard precautions for fluorinated organics.
2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine structure
1491672-98-0 structure
Product Name:2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine
CAS No:1491672-98-0
MF:C12H12F4N2O
MW:276.230096817017
MDL:MFCD20821698
CID:4602173
PubChem ID:65533482
Update Time:2025-10-21

2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine Chemical and Physical Properties

Names and Identifiers

    • (2-fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
    • Methanone, (2-fluoro-4-pyridinyl)[4-(trifluoromethyl)-1-piperidinyl]-
    • 2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine
    • MDL: MFCD20821698
    • Inchi: 1S/C12H12F4N2O/c13-10-7-8(1-4-17-10)11(19)18-5-2-9(3-6-18)12(14,15)16/h1,4,7,9H,2-3,5-6H2
    • InChI Key: BZLMJDHXLYHWTH-UHFFFAOYSA-N
    • SMILES: C(C1C=CN=C(F)C=1)(N1CCC(C(F)(F)F)CC1)=O

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Additional information on 2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine

Professional Introduction to 2-Fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine (CAS No. 1491672-98-0)

2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by its CAS number 1491672-98-0, represents a critical intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its molecular structure, featuring a pyridine core substituted with a fluoro group and a trifluoromethyl-piperidine moiety, imparts distinct physicochemical characteristics that make it invaluable in drug discovery and development.

The significance of 2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine lies in its ability to serve as a versatile building block for the construction of more complex pharmacophores. The presence of a fluoro group at the 2-position of the pyridine ring enhances the metabolic stability and binding affinity of the resulting drug candidates, while the trifluoromethyl-piperidine substituent contributes to lipophilicity and improved oral bioavailability. These attributes have made this compound a focal point in recent research efforts aimed at developing novel therapeutics.

In recent years, there has been a surge in the exploration of fluorinated heterocycles as key components in medicinal chemistry. The incorporation of fluorine atoms into molecular structures has been shown to modulate multiple pharmacokinetic parameters, including solubility, permeability, and metabolic resistance. Specifically, the fluorine atom at the 2-position of 2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine plays a crucial role in enhancing binding interactions with biological targets, thereby improving drug efficacy. This phenomenon has been extensively studied in the context of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where fluorinated analogs often exhibit superior pharmacological profiles.

The trifluoromethyl-piperidine moiety in 2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine further contributes to its utility as a pharmacological scaffold. Piperidine derivatives are well-documented for their role in central nervous system (CNS) drugs due to their favorable pharmacokinetic properties and minimal toxicity. The introduction of a trifluoromethyl group enhances the metabolic stability of piperidine-based compounds, preventing rapid degradation by enzymes such as cytochrome P450 (CYP450). This stability is particularly important for drugs that require prolonged half-lives to maintain therapeutic effects.

Recent advancements in computational chemistry have enabled the rapid screening and optimization of molecules like 2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine. Machine learning algorithms and molecular docking studies have been employed to predict binding affinities and identify potential lead compounds for further development. These computational tools have accelerated the drug discovery process by allowing researchers to evaluate numerous analogs efficiently. For instance, virtual screening has identified several derivatives of this compound that exhibit enhanced activity against specific therapeutic targets, including certain kinases and ion channels implicated in neurological disorders.

The synthesis of 2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating its production on both laboratory and industrial scales. Transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Suzuki-Miyaura couplings, have been instrumental in constructing the pyridine-trifluoromethyl-piperidine core. Additionally, fluorochemical techniques, including nucleophilic aromatic substitution (SNAr) and metal-halogen exchange reactions, have been employed to introduce the fluoro group at the desired position.

The pharmaceutical industry has shown particular interest in leveraging 2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine for the development of novel treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that derivatives of this compound can modulate neurotransmitter release and inhibit aberrant signaling pathways associated with these conditions. The ability to fine-tune pharmacological properties through structural modifications offers hope for developing more effective therapeutics with improved patient outcomes.

In conclusion, 2-fluoro-4-4-(trifluoromethyl)piperidine-1-carbonylpyridine (CAS No. 1491672-98-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable it to serve as a valuable intermediate for synthesizing bioactive molecules targeting various diseases, particularly those affecting the central nervous system. As computational methods continue to evolve and synthetic techniques become more sophisticated, this compound is poised to play an increasingly important role in the discovery and optimization of next-generation therapeutics.

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